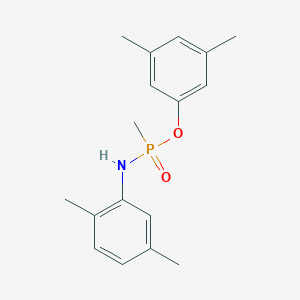
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, also known as DPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPA is a phosphonate ester that has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate also possesses antioxidant properties, which are thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has been shown to possess a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, antioxidant activity, and anti-inflammatory activity. It has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its ability to inhibit acetylcholinesterase activity, making it a valuable tool for studying the role of acetylcholine in various physiological processes. Its antioxidant properties also make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. However, one limitation of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is therefore necessary when using 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Other potential areas of research include its antioxidant properties and its potential as a tool for studying the role of acetylcholine in various physiological processes. Further research is also needed to determine the optimal dosing and administration of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate for therapeutic use.
Synthesemethoden
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be synthesized through a variety of methods, including reaction of 3,5-dimethylphenol with phosphorus trichloride and subsequent reaction with N-(2,5-dimethylphenyl)-P-methylamine. Other methods include reaction of 3,5-dimethylphenyl chloroformate with N-(2,5-dimethylphenyl)-P-methylamine in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has been used extensively in scientific research, particularly in the field of biochemistry. Its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, has made it a valuable tool for studying the role of acetylcholine in various physiological processes. 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has also been shown to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2P/c1-12-6-7-15(4)17(11-12)18-21(5,19)20-16-9-13(2)8-14(3)10-16/h6-11H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIRMYYVUOBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NP(=O)(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670913.png)
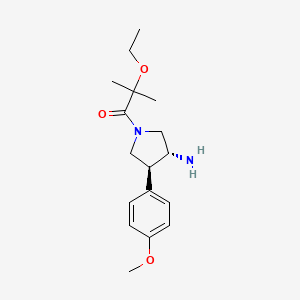
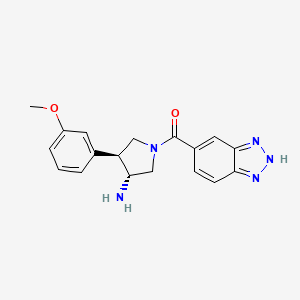
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5670943.png)
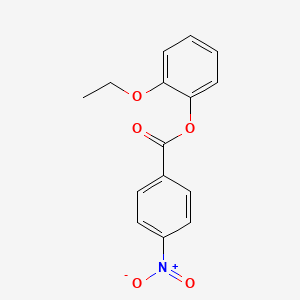
![2-(4-methoxyphenyl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5670960.png)
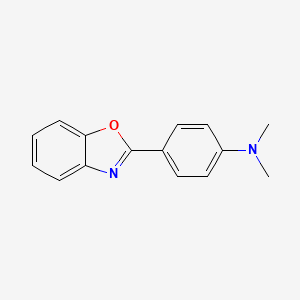
![2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670965.png)
![2-[(4'-hydroxybiphenyl-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670969.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5670978.png)
![(3S*,4R*)-4-methyl-1-[2-(phenylsulfonyl)ethyl]piperidine-3,4-diol](/img/structure/B5670985.png)
![N-{[(2-methoxy-5-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5670988.png)
![(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5671002.png)
![5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5671007.png)